4-(Piperazin-1-yl)furo[3,2-c]pyridine
Overview
Description
4-(Piperazin-1-yl)furo[3,2-c]pyridine, also known as 4-PFP, is a heterocyclic compound belonging to the class of piperazinopyridines. It is an important building block for the synthesis of various heterocyclic compounds and is widely used in the fields of medicine, agriculture and materials science. 4-PFP can be synthesized by several methods, including Knoevenagel condensation, Ullmann reaction, and Suzuki-Miyaura coupling.
Scientific Research Applications
1. Potential Therapeutic Applications in Neurological Disorders
The derivatives of 4-(Piperazin-1-yl)furo[3,2-c]pyridine have been explored for their potential therapeutic applications in neurological disorders. For instance, certain piperazine derivatives have demonstrated potent and selective adenosine A2a receptor antagonist properties, which are of interest for oral activity in rodent models of Parkinson's disease (Vu et al., 2004). This suggests their potential in developing treatments for Parkinson's disease by targeting specific receptor pathways.
2. Anticancer Activity
Research on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has shown promising anticancer activity. Through the condensation of iminodiacetic acid with various amines and further reactions, derivatives have been synthesized that exhibit good anticancer activity against several cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013). This highlights the compound's utility in anticancer research and potential drug development.
3. Dopamine Receptor Agonism for Psychiatric Disorders
Compounds incorporating the 4-(Piperazin-1-yl)furo[3,2-c]pyridine scaffold have been identified as high-affinity dopamine receptor partial agonists. These compounds are noted for their ability to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017). This research indicates a promising direction for developing more targeted treatments for psychiatric conditions with fewer side effects.
4. Exploration of Bioisosteres for Migraine Treatment
Investigations into 2,3,5- and 3,5-substituted furo[3,2-b]pyridines as bioisosteres of 5-HT(1F) receptor agonist indole analogues have shown that these compounds maintain similar receptor affinity and improved selectivity. This research has identified potent and selective 5-HT(1F) receptor agonists with the potential for treating acute migraine, demonstrating the versatility of 4-(Piperazin-1-yl)furo[3,2-c]pyridine derivatives in developing new migraine treatments (Mathes et al., 2004).
properties
IUPAC Name |
4-piperazin-1-ylfuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIZVTKJWSGSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383432 | |
Record name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)furo[3,2-c]pyridine | |
CAS RN |
81078-84-4 | |
Record name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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